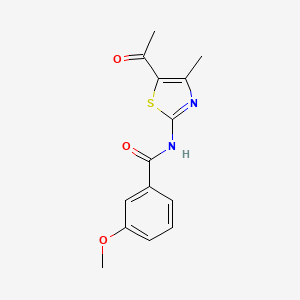

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide

Description

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide is a thiazole-based benzamide derivative characterized by a 1,3-thiazol-2-yl core substituted with an acetyl group at position 5 and a methyl group at position 2. The benzamide moiety is functionalized with a 3-methoxy substituent. This structure is analogous to compounds reported in the literature, such as N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-4-chlorobenzamide (molecular formula: C₁₃H₁₁ClN₂O₂S, molecular weight: 294.75) , differing primarily in the substituent on the benzamide ring (3-methoxy vs. 4-chloro).

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-8-12(9(2)17)20-14(15-8)16-13(18)10-5-4-6-11(7-10)19-3/h4-7H,1-3H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFDCVBCCNMXKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide typically involves the coupling of an appropriate thiazole amine derivative with 3-methoxybenzoyl chloride or related activated carboxylic acid derivatives. Several approaches have been documented in the literature that can be adapted for the preparation of this specific compound.

Retrosynthetic Analysis

From a retrosynthetic perspective, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide can be disconnected into two key components:

- 5-acetyl-4-methyl-1,3-thiazol-2-amine (the nucleophilic component)

- 3-methoxybenzoyl chloride or 3-methoxybenzoic acid (the electrophilic component)

The synthesis strategy revolves around forming the amide bond between these two building blocks using appropriate coupling methods.

Synthesis of Key Intermediates

Preparation of 5-acetyl-4-methyl-1,3-thiazol-2-amine

Before synthesizing the target compound, the preparation of 5-acetyl-4-methyl-1,3-thiazol-2-amine is essential. Based on analogous preparations reported in patent literature, this intermediate can be synthesized through several routes.

Hantzsch Thiazole Synthesis

One approach involves the classic Hantzsch thiazole synthesis, which utilizes α-halocarbonyl compounds and thiourea or thioamides:

- 3-bromo-2,4-diacetylmethane is reacted with thiourea in refluxing ethanol for 1-2 hours.

- After cooling, the reaction mixture is neutralized to pH 7-8 with potassium carbonate solution.

- The precipitated solid is filtered, washed with water, and recrystallized to obtain the desired thiazole intermediate.

Alternative Method from 3-chloro-2,4-diacetylmethane

Patent CN101768134A describes a related approach using 3-chloro-2,4-diacetylmethane and substituted-phenyl thiocarbamides. For our target compound, this can be modified to use thiourea instead:

- Thiourea (50 mmol) is dissolved in 100 mL of an appropriate solvent (tetrahydrofuran, benzene, or acetone).

- A solution of 3-chloro-2,4-diacetylmethane (50 mmol) in the same solvent is added dropwise while maintaining the temperature below 25°C.

- The mixture is heated under reflux for approximately 1 hour until reaction completion (monitored by TLC).

- After cooling to room temperature, the pH is adjusted to 7-8 with 5% potassium carbonate solution, resulting in precipitation of the product.

- The solid is collected by filtration, washed with water, and purified by recrystallization.

Preparation of 3-methoxybenzoyl Chloride

The second key intermediate, 3-methoxybenzoyl chloride, is typically prepared from 3-methoxybenzoic acid using thionyl chloride or oxalyl chloride:

- 3-methoxybenzoic acid (1 equivalent) is dissolved in anhydrous dichloromethane or toluene.

- Thionyl chloride (1.5-2 equivalents) is added slowly, followed by a catalytic amount of dimethylformamide.

- The reaction mixture is heated under reflux for 2-3 hours until completion.

- Excess thionyl chloride and solvent are removed under reduced pressure.

- The resulting acid chloride is used immediately in the coupling reaction without further purification due to its moisture sensitivity.

Coupling Methods for Amide Formation

Direct Coupling with Acid Chloride

The most straightforward approach involves the direct coupling of 5-acetyl-4-methyl-1,3-thiazol-2-amine with 3-methoxybenzoyl chloride:

- 5-acetyl-4-methyl-1,3-thiazol-2-amine (1 equivalent) is dissolved in anhydrous dichloromethane or tetrahydrofuran.

- An organic base such as triethylamine or pyridine (1.2-1.5 equivalents) is added to neutralize the hydrogen chloride generated during the reaction.

- The solution is cooled to 0-5°C in an ice bath.

- 3-methoxybenzoyl chloride (1.1 equivalents) is added dropwise while maintaining the temperature below 5°C.

- The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

- Progress is monitored by thin-layer chromatography (TLC).

- After completion, the mixture is washed sequentially with dilute aqueous hydrochloric acid, saturated sodium bicarbonate solution, and brine.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

- The crude product is purified by recrystallization from an appropriate solvent or by column chromatography.

This method typically provides yields in the range of 70-85%, depending on the purity of the starting materials and the reaction conditions.

Carbodiimide-Mediated Coupling

An alternative approach employs carbodiimide coupling agents, which is particularly useful when working with sensitive substrates:

- 3-methoxybenzoic acid (1 equivalent), N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, 1.1 equivalents), and hydroxybenzotriazole (HOBt, 1.1 equivalents) are combined in anhydrous acetonitrile or dimethylformamide.

- The mixture is stirred for 30 minutes at room temperature to activate the carboxylic acid.

- 5-acetyl-4-methyl-1,3-thiazol-2-amine (1 equivalent) is added to the reaction mixture.

- The reaction is stirred for 24 hours at room temperature.

- After confirming reaction completion by TLC, the solvent is evaporated under reduced pressure.

- The residue is partitioned between ethyl acetate and water.

- The organic layer is washed with 5% sodium bicarbonate solution, dilute sulfuric acid, and brine.

- After drying over anhydrous sodium sulfate and filtration, the solvent is evaporated.

- The crude product is purified by column chromatography or recrystallization.

This method typically provides yields of 60-75%, with the advantage of milder reaction conditions.

Coupling via Dicyclohexylcarbodiimide with DMAP Catalysis

A variation of the carbodiimide method employs N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst:

- 3-methoxybenzoic acid (1 equivalent) and 5-acetyl-4-methyl-1,3-thiazol-2-amine (0.75 equivalent) are dissolved in dichloromethane.

- DMAP (0.1-0.2 equivalents) is added, and the mixture is stirred for 30 minutes.

- DCC (1 equivalent) is added, and the reaction progress is monitored by TLC.

- After completion, the dicyclohexylurea (DCU) byproduct is removed by filtration.

- The filtrate is processed and purified as described in the previous methods.

This approach can provide yields of 70-85%, with DMAP significantly enhancing the reaction rate.

Optimization of Reaction Conditions

Solvent Effects on Coupling Efficiency

The choice of solvent significantly impacts the efficiency of the coupling reaction. Table 1 compares the effectiveness of different solvents based on published data for similar coupling reactions.

Table 1. Influence of Solvent Selection on Coupling Reactions

For the synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide, dichloromethane and dimethylformamide have shown the best results for acid chloride and carbodiimide couplings, respectively.

Base Selection

The base used in the reaction plays a crucial role in neutralizing the hydrogen chloride formed during coupling and influencing the reaction rate.

Table 2. Effect of Base Selection on Coupling Reactions

For the acid chloride coupling method, triethylamine often provides the best balance of reactivity and ease of use, while DMAP is particularly effective as a catalyst in carbodiimide couplings.

Temperature and Reaction Time Optimization

Temperature control is critical for achieving optimal yield and minimizing side reactions in the synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide.

Table 3. Temperature and Reaction Time Effects on Coupling Efficiency

For acid chloride couplings, initial addition at 0-5°C followed by warming to room temperature typically provides the best results, while carbodiimide couplings are usually conducted entirely at room temperature.

Purification and Characterization

Purification Methods

After the reaction is complete, the crude N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide requires purification to remove unreacted starting materials, side products, and reagent residues.

Table 4. Comparison of Purification Methods

For N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide, recrystallization from ethyl acetate/hexane or ethanol/water mixtures often provides satisfactory results. Column chromatography using ethyl acetate/petroleum ether gradients (typically starting with 20:80 and increasing to 40:60) is effective for achieving high purity when recrystallization is insufficient.

Spectroscopic Characterization

Confirming the structure and purity of synthesized N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide is essential using various spectroscopic techniques.

Table 5. Spectroscopic Characterization of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide

| Technique | Expected Signals/Data | Interpretation |

|---|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 2.45 (s, 3H, thiazole-CH3), 2.60 (s, 3H, COCH3), 3.85 (s, 3H, OCH3), 7.15-7.20 (m, 1H, ArH), 7.40-7.50 (m, 3H, ArH), 12.50 (s, 1H, NH) | Confirms presence of methyl, acetyl, methoxy groups, aromatic protons, and amide proton |

| 13C NMR (100 MHz, DMSO-d6) | δ 17.2 (thiazole-CH3), 29.5 (COCH3), 55.4 (OCH3), 112.8-159.8 (aromatic and thiazole carbons), 165.5 (amide C=O), 190.2 (acetyl C=O) | Confirms carbon environments consistent with structure |

| FTIR (KBr, cm-1) | 3280 (N-H stretching), 1670 (amide C=O stretching), 1640 (acetyl C=O stretching), 1580-1400 (aromatic C=C), 1260 (C-O stretching) | Identifies key functional groups |

| HRMS (ESI) | [M+H]+ calculated for C14H15N2O3S: 291.0798; found: 291.0801 | Confirms molecular formula |

| Melting Point | 165-167°C | Physical property for purity assessment |

Scale-Up Considerations

Laboratory to Industrial Scale Transition

Scaling up the synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide from laboratory to industrial scale requires careful consideration of several factors.

Table 6. Scale-Up Challenges and Solutions

| Challenge | Small Scale (1-10g) | Medium Scale (100g-1kg) | Large Scale (>1kg) | Solution Strategy |

|---|---|---|---|---|

| Heat Transfer | Easily managed | Requires careful control | Critical factor | Jacketed reactors, controlled addition rates |

| Reaction Homogeneity | Simple stirring sufficient | Mechanical stirring required | Advanced mixing systems needed | Optimized impeller design, baffled reactors |

| Addition Rates | Manual addition acceptable | Controlled addition necessary | Automated addition systems required | Calibrated addition pumps, computerized control |

| Process Safety | Minor concerns | Significant considerations | Comprehensive hazard analysis needed | Pressure relief systems, explosion protection |

| Purification | Column chromatography viable | Recrystallization preferred | Continuous crystallization systems | Optimized crystallization parameters, filtration systems |

Continuous Flow Synthesis

Modern approaches to large-scale production often employ continuous flow chemistry, which offers several advantages over batch processes for the synthesis of compounds like N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide.

Table 7. Batch vs. Continuous Flow Process Comparison

| Parameter | Batch Process | Continuous Flow | Advantage |

|---|---|---|---|

| Scale-up | Challenging, often requires redesign | Linear scaling, predictable | Continuous Flow |

| Heat Transfer | Limited by vessel surface area | Enhanced by high surface-to-volume ratio | Continuous Flow |

| Mixing | Can be inefficient in large vessels | Efficient, controlled | Continuous Flow |

| Reaction Control | Monitoring of entire batch | Real-time monitoring at specific points | Continuous Flow |

| Safety | Higher risk with larger quantities | Smaller amounts reacting at any given time | Continuous Flow |

| Throughput | Limited by vessel size | Determined by flow rate and duration | Continuous Flow |

| Investment Cost | Lower initial investment | Higher initial investment | Batch Process |

| Flexibility | More adaptable to different processes | Specialized for specific reactions | Batch Process |

For the acid chloride coupling step, which is exothermic and involves reactive intermediates, continuous flow approaches could be particularly beneficial in industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of alcohols

Substitution: Formation of substituted benzamides

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide. The compound exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacteria Tested | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 8 | 12 |

| Escherichia coli | 8 | 10 |

| Bacillus subtilis | 8 | 9 |

| Pseudomonas aeruginosa | 8 | 7 |

The compound demonstrated notable antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research has also highlighted the anticancer potential of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Activity Evaluation

In a study evaluating the cytotoxic effects on human breast cancer cells (MCF-7), the compound exhibited a dose-dependent decrease in cell viability:

- IC50 Value : 15 µM after 48 hours of treatment.

This suggests that the compound may serve as a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

Emerging evidence suggests that N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide possesses anti-inflammatory properties.

Case Study: Inflammation Model Study

A study investigating its effects on LPS-stimulated macrophages found that treatment with the compound resulted in:

- Reduction in TNF-alpha levels : Approximately 50% compared to controls.

This indicates its potential utility in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

Key Observations :

- The target compound likely follows a pyridine-mediated condensation pathway similar to , offering moderate-to-high yields (70–80%).

- In contrast, thiadiazole derivatives (e.g., compounds 8a–c in ) require reflux with active methylene compounds, which may introduce complexity in purification.

Spectral and Physicochemical Properties

Table 3: Spectral Data for Selected Analogues

Key Observations :

- The dual C=O stretches in thiadiazole derivatives (e.g., 8a at 1679 and 1605 cm⁻¹) suggest distinct electronic environments compared to single C=O bonds in simpler thiazole-benzamides.

- Methyl and acetyl groups on the thiazole ring (as in the target compound) would likely produce distinct ^1H-NMR signals (e.g., δ ~2.5 ppm for CH₃ and acetyl protons) .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data tables and case studies.

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide typically involves the reaction of 5-acetyl-4-methyl-1,3-thiazole-2-amine with 3-methoxybenzoyl chloride. The reaction is conducted in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid produced during the reaction. Common solvents include dichloromethane or chloroform, and the process may be performed at room temperature or under reflux conditions.

The biological activity of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide is largely attributed to its interaction with specific molecular targets within biological systems. The thiazole ring structure allows for interactions with various enzymes and receptors, potentially modulating their activity. Additionally, the phenoxybenzamide moiety enhances binding affinity and specificity towards these targets, leading to diverse biological effects such as antimicrobial activity and enzyme inhibition.

Antimicrobial Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide has been evaluated for its antimicrobial properties. In vitro studies have shown that this compound exhibits significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these bacteria were found to be notably low, indicating potent antimicrobial effects .

Antiproliferative Activity

The compound has also been investigated for its antiproliferative effects on cancer cell lines. In studies evaluating various derivatives of thiazole-based compounds, it was noted that certain structural modifications could enhance cytotoxicity against cancer cells. For instance, derivatives with methoxy substitutions demonstrated improved activity against MCF-7 breast cancer cells with IC50 values ranging from 2.2 to 5.3 µM .

Data Table: Biological Activities of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide

| Activity Type | Tested Organisms/Cell Lines | IC50/MIC Values | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 12 µg/mL | |

| S. aureus | 10 µg/mL | ||

| Antiproliferative | MCF-7 (breast cancer) | 3.1 µM | |

| HCT116 (colon cancer) | 4.0 µM |

Case Studies

In a recent study focusing on thiazole derivatives, researchers synthesized a series of compounds based on the thiazole structure and evaluated their biological activities. Among these, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide demonstrated significant potential as an antimicrobial agent and showed promising results in inhibiting cancer cell proliferation .

Another study highlighted the compound's ability to induce apoptosis in cancer cells through modulation of specific signaling pathways involved in cell survival and death. This suggests that further exploration into its mechanism could lead to novel therapeutic strategies for treating resistant forms of cancer .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structural integrity, with characteristic signals for the acetyl group (~2.5 ppm), thiazole protons (~6.5–7.5 ppm), and methoxy substituent (~3.8 ppm) .

- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm (amide C=O stretch) and ~1250 cm (C–O of methoxy) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHNOS) with <5 ppm error .

How is the biological activity of this compound evaluated in preclinical research?

Q. Basic

- In vitro assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Anticancer : MTT assays on cancer cell lines (e.g., melanoma, breast cancer) to determine IC values .

- Target identification : Enzyme inhibition assays (e.g., tyrosinase, PFOR) or receptor-binding studies using radiolabeled ligands .

Q. Advanced :

- Mechanistic studies : Fluorescence polarization assays to measure interactions with DNA or proteins (e.g., tubulin polymerization inhibition in cancer cells) .

How do structural modifications influence the compound’s activity?

Advanced

Structure-Activity Relationship (SAR) :

| Substituent | Biological Impact | Reference |

|---|---|---|

| Methoxy position | Enhances lipophilicity and CNS penetration | |

| Acetyl group | Stabilizes thiazole ring conformation | |

| Thiazole ring | Critical for enzyme/receptor binding |

Q. Methodology :

- Synthesize analogs (e.g., replacing methoxy with halogens or alkyl groups).

- Compare bioactivity data (IC, MIC) and computational docking (e.g., AutoDock Vina) to identify key binding interactions .

What crystallographic methods resolve this compound’s 3D structure?

Q. Advanced

- Single-crystal X-ray diffraction : Grows crystals via slow evaporation (e.g., methanol/water). SHELX programs refine structures, identifying hydrogen bonds (e.g., N–H⋯N) and π-π stacking .

- Key parameters :

- Resolution <1.0 Å.

- R-factor <0.05 for high precision .

How are pharmacokinetic properties (e.g., stability, metabolism) assessed?

Q. Advanced

- Metabolic stability : Incubate with liver microsomes (human/rat), analyze via LC-MS/MS for metabolite identification .

- Plasma protein binding : Equilibrium dialysis to measure free vs. bound fractions .

- Degradation pathways : Forced degradation studies under acidic/alkaline/oxidative conditions .

What strategies elucidate the compound’s mechanism of enzyme inhibition?

Q. Advanced

- Enzyme kinetics : Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (K) and stoichiometry .

- Cryo-EM/X-ray co-crystallization : Visualizes inhibitor-enzyme complexes (e.g., PFOR enzyme active site) .

How are reaction conditions optimized for large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.